molecular formula C13H10FNO B8271463 1-(4-Fluorophenyl)-2-(3-pyridyl)ethanone CAS No. 99466-42-9

1-(4-Fluorophenyl)-2-(3-pyridyl)ethanone

Cat. No.: B8271463
CAS No.: 99466-42-9
M. Wt: 215.22 g/mol
InChI Key: DNOLYZHTKURJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-2-(3-pyridyl)ethanone is a fluorinated aromatic ketone featuring a 4-fluorophenyl group and a pyridyl substituent at the 3-position of the pyridine ring. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves condensation reactions between halogenated ketones and heteroaryl precursors, as seen in related compounds (e.g., brominated ethanones in ). The fluorine atom enhances metabolic stability and lipophilicity, while the pyridyl group contributes to hydrogen bonding and π-π stacking interactions.

Properties

CAS No.

99466-42-9

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-pyridin-3-ylethanone

InChI

InChI=1S/C13H10FNO/c14-12-5-3-11(4-6-12)13(16)8-10-2-1-7-15-9-10/h1-7,9H,8H2

InChI Key

DNOLYZHTKURJIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Synthesis Efficiency : The target compound’s synthesis () involves fewer steps than triazole-thioether derivatives (), yielding ~75% purity.

Receptor Binding : Pyridyl groups at the 3-position (target) show stronger π-π stacking in serotonin receptors compared to 4-position isomers.

Metabolic Stability: Fluorine substitution reduces CYP450-mediated oxidation, extending half-life compared to non-fluorinated analogs.

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